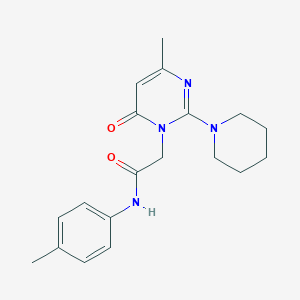

![molecular formula C18H19N3O5 B2672844 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034208-03-0](/img/structure/B2672844.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound. It has been mentioned in the context of Pd-Catalyzed Asymmetric Intramolecular Aryl C−O Bond Formation . It’s also related to α2-Adrenoceptor subtype C (alpha-2C) antagonists .

Synthesis Analysis

The synthesis of similar compounds has been discussed in several studies. One approach involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . Another study mentions the use of a chiral spirodiphosphine monoxide ligand with 1,1 ′-spirobiindane backbone (SDP(O)), a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For instance, the dihedral angles, θ defined by Cprochiral− O, in C-S and C-R are 166.5 and 88.5, ° ° indicating anti and gauche conformations, respectively .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the opening and the re-closing of the 1,4-naphthodioxane ring must occur .Applications De Recherche Scientifique

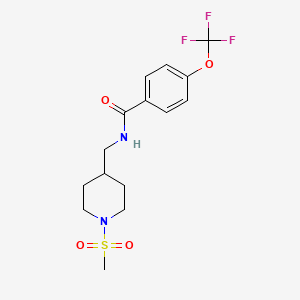

Synthesis and Antimicrobial Activity

Research into similar compounds has focused on their synthesis and potential antimicrobial activity. For example, the study of new pyridine derivatives, including those with dihydrobenzo[d][1,4]dioxin structures, has been a subject of interest due to their variable and modest activity against bacteria and fungi. This suggests that compounds with similar structural features might be explored for their antimicrobial properties (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Metabolic Studies

Studies on the metabolism of compounds by microorganisms, such as the production of methanol from aromatic acids by Pseudomonas putida, indicate the potential of structurally related compounds in biotransformation processes. This could imply an interest in exploring similar compounds for their metabolic pathways and possible applications in biotechnology or environmental science (M. Donnelly & S. Dagley, 1980).

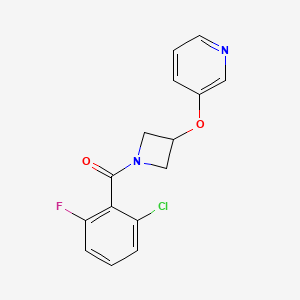

Novel Heterocyclic Systems

The development of novel heterocyclic systems, such as the transformation of aminonaphthyridinones into new cyclic compounds, is a key area of research that highlights the importance of complex molecules in the synthesis of new materials or pharmacologically active compounds. This demonstrates the potential utility of compounds with intricate structures like "(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone" in the discovery of new drugs or materials (L. Deady & Shane M. Devine, 2006).

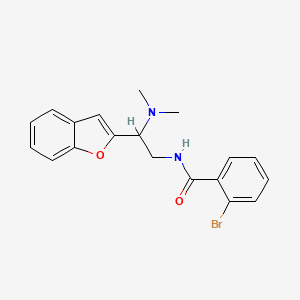

Antiviral and Antimicrobial Applications

Research into benzofuran-transition metal complexes has shown significant antiviral activities, including against HIV, suggesting that structurally complex compounds may play a crucial role in the development of new antiviral drugs. The potential of similar compounds to inhibit critical viral enzymes could be an area of significant interest for pharmaceutical research (S. Galal et al., 2010).

Mécanisme D'action

Orientations Futures

The future directions for similar compounds have been suggested. For instance, one approach suggests that it’s probably easier to start from methyl acrylate and then remove the methyl group with LiOH after cyclization . Another study mentions the use of a chiral spirodiphosphine monoxide ligand with 1,1 ′-spirobiindane backbone (SDP(O)), a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling .

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c1-23-16-17(20-8-7-19-16)25-12-6-9-21(10-12)18(22)15-11-24-13-4-2-3-5-14(13)26-15/h2-5,7-8,12,15H,6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYKTBLVRIOVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride](/img/structure/B2672761.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2672769.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2672774.png)

![3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2672778.png)

![N-[4-(4-fluorophenyl)-2-thiazolyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2672780.png)